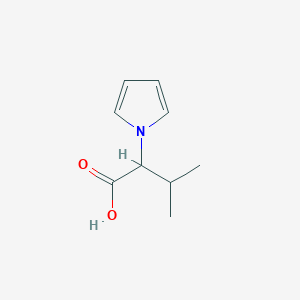
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-2-(1H-pyrrol-1-yl)butanoic acid” is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 .
Synthesis Analysis
The synthesis of this compound involves the use of acetic acid in water and 1,2-dichloro-ethane at 80 ℃ for 0.75h in an inert atmosphere using the Schlenk technique .Molecular Structure Analysis
The molecular structure of “3-methyl-2-(1H-pyrrol-1-yl)butanoic acid” can be represented by the InChI code: 1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12) and the InChI key is HAWLRFHCZBAAQG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-methyl-2-(1H-pyrrol-1-yl)butanoic acid” include a melting point of 59-61°C . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Novel Pyrrole Alkaloids and Their Potential
One study identified new pyrrole alkaloids from the fruiting bodies of Leccinum extremiorientale, contributing to the understanding of the chemical diversity and potential biological activities of compounds in mushrooms. These alkaloids, including variants structurally related to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid," could offer insights into new natural products with therapeutic applications (Yang et al., 2015).
Structural and Crystallographic Analysis
Another research focused on the crystal structure of compounds related to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid," providing detailed insights into their molecular configuration, which is crucial for understanding their chemical properties and potential applications in drug design (Liu et al., 2009).
Development of Therapeutic Agents
Research on diastereoselective synthesis of non-peptidic αvβ6 integrin antagonists, including structures akin to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid," highlights the compound's role in developing new therapies for idiopathic pulmonary fibrosis, demonstrating the significant therapeutic potential of such compounds (Anderson et al., 2016).
Pyrrole Derivatives as Chemical Intermediates
The synthesis of 1,3-diaryl-pyrrolo[1,2-a]quinoxalines from compounds similar to "3-methyl-2-(1H-pyrrol-1-yl)butanoic acid" showcases the role of pyrrole derivatives as intermediates in producing complex heterocyclic compounds, which could have various applications in medicinal chemistry and drug development (Potikha & Kovtunenko, 2009).
Safety And Hazards
The compound is classified under GHS07 and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
3-methyl-2-pyrrol-1-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-7(2)8(9(11)12)10-5-3-4-6-10/h3-8H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWLRFHCZBAAQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-(1H-pyrrol-1-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


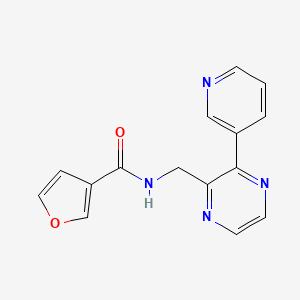
![2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2607237.png)
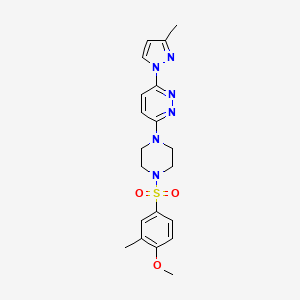
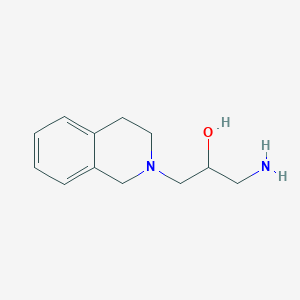
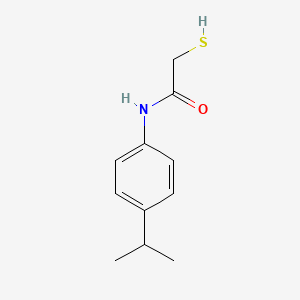
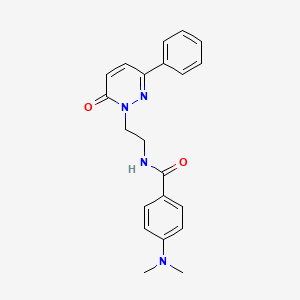
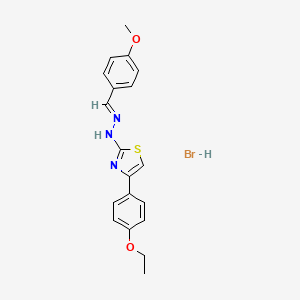
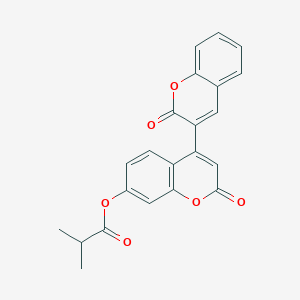
![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)
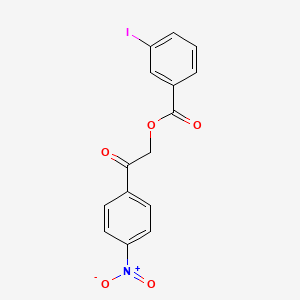
![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)
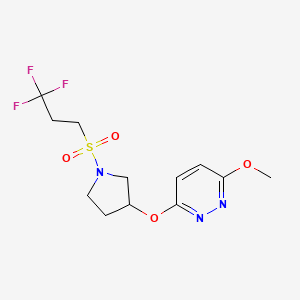
![2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2607258.png)